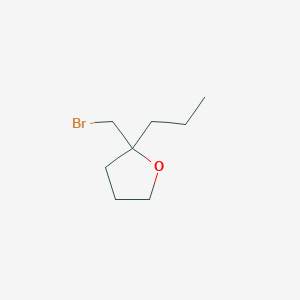

2-(Bromomethyl)-2-propyloxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Bromomethyl)-2-propyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group attached to the second carbon of the oxolane ring, along with a propyl group. It is a versatile intermediate used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-propyloxolane typically involves the bromination of 2-methyl-2-propyloxolane. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product . The use of solvents like acetone, dichloromethane, or acetonitrile can facilitate the reaction and improve the efficiency of the bromination process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Bromomethyl)-2-propyloxolane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by different nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted oxolanes.

Oxidation: The compound can be oxidized to form oxolane derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted oxolanes, alcohols, and other functionalized derivatives, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-(Bromomethyl)-2-propyloxolane has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-2-propyloxolane involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophilic sites in target molecules, leading to the formation of covalent bonds. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the reaction .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromomethyl-1,3-dioxolane: Another bromomethyl-substituted cyclic ether with similar reactivity but different ring structure.

Ethyl 2-(bromomethyl)acrylate: A bromomethyl-substituted ester with applications in polymer synthesis.

Uniqueness

2-(Bromomethyl)-2-propyloxolane is unique due to its specific ring structure and the presence of both a bromomethyl and a propyl group. This combination of functional groups provides distinct reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Actividad Biológica

2-(Bromomethyl)-2-propyloxolane is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a bromomethyl group attached to a propylene oxide derivative. Its structural formula can be represented as follows:

This compound belongs to a class of cyclic ethers, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain brominated compounds can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell membranes and interference with metabolic processes.

In one study, the bactericidal activity of brominated compounds was evaluated under different conditions, revealing that the presence of oxygen enhances their effectiveness by generating reactive oxygen species (ROS) that contribute to bacterial cell death . The minimum inhibitory concentration (MIC) for related compounds was reported to be around 13 µg/ml, indicating potent antimicrobial potential .

Anticancer Activity

The anticancer properties of this compound have also been explored. Research on structurally similar compounds has shown their ability to induce apoptosis in various cancer cell lines. For example, bis(spiropyrazolone) derivatives were tested against several human cancer cell lines, revealing IC50 values ranging from 49.79 µM to 113.70 µM . These values suggest that modifications in the molecular structure can significantly enhance cytotoxicity against cancer cells.

Table 1: Summary of Anticancer Activity in Different Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Bis(spiropyrazolone) derivative | RKO | 60.70 |

| Bis(spiropyrazolone) derivative | PC-3 | 49.79 |

| Bis(spiropyrazolone) derivative | HeLa | 78.72 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : As noted in antimicrobial studies, the oxidative stress induced by ROS plays a crucial role in mediating cell death in bacteria and cancer cells .

- Cell Membrane Disruption : The compound may interact with lipid membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, activation of apoptotic pathways by these compounds has been observed, which is critical for their anticancer efficacy .

Case Studies

Several case studies illustrate the practical applications of this compound and its derivatives:

- Antimicrobial Efficacy : A study evaluated the effectiveness of brominated compounds against biofilms formed by Staphylococcus aureus, demonstrating significant reductions in biofilm biomass when treated with these agents.

- Cancer Treatment : In vitro studies on human tumor cell lines showed that treatment with derivatives led to marked reductions in cell viability, supporting their potential use as chemotherapeutic agents.

Propiedades

Fórmula molecular |

C8H15BrO |

|---|---|

Peso molecular |

207.11 g/mol |

Nombre IUPAC |

2-(bromomethyl)-2-propyloxolane |

InChI |

InChI=1S/C8H15BrO/c1-2-4-8(7-9)5-3-6-10-8/h2-7H2,1H3 |

Clave InChI |

RCLGYFLJASZNQT-UHFFFAOYSA-N |

SMILES canónico |

CCCC1(CCCO1)CBr |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.